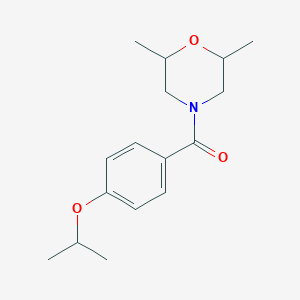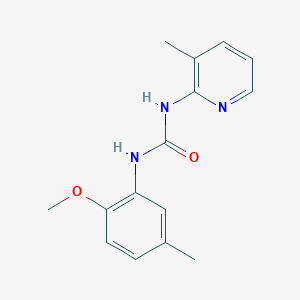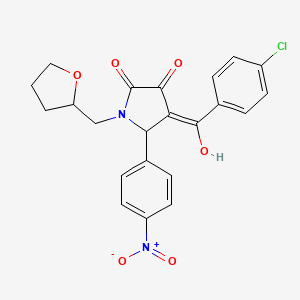
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. IDM exhibits a unique chemical structure that offers a range of advantages for researchers, including its ability to target specific biological pathways and its potential for use in drug development. In
Mechanism of Action
The mechanism of action of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antiviral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine offers several advantages for lab experiments. It exhibits a high degree of selectivity for specific biological pathways, making it a valuable tool for studying the role of these pathways in disease. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to using this compound in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
For the study of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine include the development of this compound-based drugs and further research into the mechanism of action of the compound.
Synthesis Methods
The synthesis of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 4-isopropoxybenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a melting point of 82-84°C. The synthesis method has been optimized over the years to improve the yield and purity of this compound, making it a readily available compound for scientific research.
Scientific Research Applications
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential antiviral activity against the influenza virus.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)19-15-7-5-14(6-8-15)16(18)17-9-12(3)20-13(4)10-17/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTSWQJZHSFWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)
![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)
